Dermal Carcinogenic Potency: BTC vs. Benzal Chloride, Benzyl Chloride, and Benzoyl Chloride in Female ICR Mice
In a direct head-to-head skin-application carcinogenicity study in female ICR mice, benzotrichloride (BTC) exhibited dramatically higher carcinogenic potency than all three structural analogs. After twice-weekly administration of 2.3 µL/animal for 50 weeks, BTC induced a 68% incidence of skin cancers and 58% incidence of pulmonary tumors (including 10% lung carcinomas) within 399 days [1]. By comparison, within 560 days the skin cancer incidence was 58% for benzal chloride (BAC), 15% for benzyl chloride (BYC), and only 10% for benzoyl chloride (BOC) [1]. The IARC evaluation classifies BTC alone as having 'sufficient evidence in experimental animals for carcinogenicity,' while BAC and BYC have only 'limited evidence' [2]. This differential determines personal protective equipment requirements, engineering controls, and regulatory compliance costs during procurement and handling.
| Evidence Dimension | Dermal carcinogenic potency (skin cancer incidence in female ICR mice) |
|---|---|
| Target Compound Data | BTC: 68% skin cancer incidence (within 399 days); 58% pulmonary tumors |
| Comparator Or Baseline | BAC: 58% skin cancer (560 days); BYC: 15% skin cancer (560 days); BOC: 10% skin cancer (560 days) |
| Quantified Difference | BTC induced skin cancer 4.5× more than BYC and 6.8× more than BOC; BTC reached higher incidence (68%) in a shorter time (399 days) than BAC (58% in 560 days) |
| Conditions | Female ICR mice; 2.3 µL/animal dermal application, 2×/week for 50 weeks; observation up to 560 days |
Why This Matters
BTC requires significantly more stringent occupational exposure controls and regulatory documentation than BYC or BOC, directly impacting procurement risk assessment and total cost of ownership.
- [1] Fukuda, K., Matsushita, H., Sakabe, H., & Takemoto, K. (1981). Carcinogenicity of benzyl chloride, benzal chloride, benzotrichloride and benzoyl chloride in mice by skin application. Gan, 72(5), 655–664. PMID: 7327367. View Source
- [2] IARC (1999). α-Chlorinated Toluenes and Benzoyl Chloride (Combined Exposures). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71, pp. 453–477. View Source
